Ampicillin/sulbactam
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Overview
Description
Ampicillin/sulbactam is a combination medication consisting of the antibiotic ampicillin and the beta-lactamase inhibitor sulbactam. Ampicillin is a penicillin-derived antibiotic that targets a broad spectrum of bacterial infections, while sulbactam inhibits beta-lactamase enzymes produced by bacteria, thereby preventing the degradation of ampicillin. This combination is particularly effective against beta-lactamase-producing bacteria, making it a valuable treatment option for various infections .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- The industrial production of this compound involves the combination of ampicillin sodium and sulbactam sodium in a sterile environment to form a dry powder for injection. This mixture is then reconstituted with a suitable solvent before administration .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Used in the synthesis of sulbactam.
Acylating Agents: Used in the synthesis of ampicillin.
Major Products:
- The primary products of these reactions are ampicillin and sulbactam, which are combined to form the final therapeutic compound .
Chemistry:
- This compound is used in research to study the mechanisms of beta-lactamase inhibition and antibiotic resistance .
Biology:
- It is employed in microbiological studies to evaluate the efficacy of antibiotics against resistant bacterial strains .
Medicine:
- Clinically, this compound is used to treat a variety of infections, including those caused by beta-lactamase-producing bacteria. It is particularly effective against infections caused by Acinetobacter baumannii .
Industry:
Mechanism of Action
Ampicillin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. This disruption weakens the bacterial structure, leading to cell lysis and death . Sulbactam enhances the efficacy of ampicillin by inhibiting beta-lactamase enzymes, which would otherwise degrade ampicillin . Together, they target penicillin-binding proteins and beta-lactamase enzymes, ensuring the antibiotic remains effective against resistant bacteria .
Comparison with Similar Compounds
Amoxicillin/clavulanic acid: Another combination of a penicillin-derived antibiotic and a beta-lactamase inhibitor.
Piperacillin/tazobactam: A combination used for more severe infections, particularly those caused by Pseudomonas aeruginosa.
Uniqueness:
- Ampicillin/sulbactam is unique in its specific targeting of beta-lactamase-producing bacteria, making it particularly effective in treating infections where other antibiotics may fail .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and clinicians can better utilize this compound to combat bacterial infections effectively.
Properties
CAS No. |
117060-71-6 |
---|---|
Molecular Formula |
C24H30N4Na2O9S2 |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.C8H11NO5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12);;/t9-,10-,11+,14-;5-,6+;;/m11../s1 |
InChI Key |
MWBFWOYZSJLWIO-UBWQYZJSSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
SMILES |
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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